1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose
1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose
Brand Name:
Vulcanchem
CAS No.:
58381-23-0
VCID:
VC0014893
InChI:
InChI=1S/C28H30O6/c1-21(29)33-28-27(32-19-24-15-9-4-10-16-24)26(31-18-23-13-7-3-8-14-23)25(34-28)20-30-17-22-11-5-2-6-12-22/h2-16,25-28H,17-20H2,1H3/t25-,26-,27-,28?/m1/s1
SMILES:
CC(=O)OC1C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Molecular Formula:
C28H30O6
Molecular Weight:
462.5 g/mol
1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose
CAS No.: 58381-23-0
Reference Standards
VCID: VC0014893
Molecular Formula: C28H30O6
Molecular Weight: 462.5 g/mol
CAS No. | 58381-23-0 |
---|---|
Product Name | 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose |
Molecular Formula | C28H30O6 |
Molecular Weight | 462.5 g/mol |
IUPAC Name | [(3R,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl] acetate |
Standard InChI | InChI=1S/C28H30O6/c1-21(29)33-28-27(32-19-24-15-9-4-10-16-24)26(31-18-23-13-7-3-8-14-23)25(34-28)20-30-17-22-11-5-2-6-12-22/h2-16,25-28H,17-20H2,1H3/t25-,26-,27-,28?/m1/s1 |
Standard InChIKey | CPWPSDGLXXKBKZ-STQJPMTFSA-N |
Isomeric SMILES | CC(=O)OC1[C@@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
SMILES | CC(=O)OC1C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Canonical SMILES | CC(=O)OC1C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Synonyms | 2,3,5-Tris-O-(phenylmethyl)-D-ribofuranose Acetate; |
PubChem Compound | 14131030 |
Last Modified | Nov 11 2021 |
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